2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan
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Overview
Description
2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan is an organic compound that has garnered significant interest in the field of materials science, particularly for its applications in organic electronics. This compound is known for its high triplet energy, making it an excellent candidate for use in blue phosphorescent organic light-emitting diodes (PhOLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan typically involves the coupling of carbazole units with dibenzofuran. One common method involves the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like sublimation can be used to obtain ultra-pure grades of the compound .
Chemical Reactions Analysis
Types of Reactions
2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the carbazole or dibenzofuran units .
Scientific Research Applications
2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan has a wide range of applications in scientific research:
Organic Electronics: It is used as a host material in blue PhOLEDs due to its high triplet energy and excellent charge transport properties.
Photovoltaics: The compound is explored for use in organic solar cells.
Sensors: Its photophysical properties make it suitable for use in various sensing applications.
Mechanism of Action
The mechanism by which 2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan exerts its effects is primarily related to its electronic structure. The compound has a high triplet energy, which is crucial for its role in PhOLEDs. The molecular targets include the electron and hole transport layers in the device, where it facilitates efficient charge transport and energy transfer .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]thiophene
9,9’-(Dibenzo[b,d]furan-2,6-diyl)bis(9H-carbazole): (26CzDBF)
4,6-Di(9H-carbazol-9-yl)dibenzo[b,d]furan: (46CzDBF)
Uniqueness
2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan is unique due to its specific substitution pattern, which provides a balance of high triplet energy and good charge transport properties. This makes it particularly effective as a host material in blue PhOLEDs, where it outperforms some of its analogs in terms of device efficiency and stability .
Properties
Molecular Formula |
C36H22N2O |
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Molecular Weight |
498.6 g/mol |
IUPAC Name |
9-(8-carbazol-9-yldibenzofuran-2-yl)carbazole |
InChI |
InChI=1S/C36H22N2O/c1-5-13-31-25(9-1)26-10-2-6-14-32(26)37(31)23-17-19-35-29(21-23)30-22-24(18-20-36(30)39-35)38-33-15-7-3-11-27(33)28-12-4-8-16-34(28)38/h1-22H |
InChI Key |
FCYHLWUKNVLXJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)OC6=C5C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97 |
Origin of Product |
United States |
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